S-Benzoylthiamine O-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benfotiamine is a thioester that is a synthetic analogue of thiamine obtained by acylative cleavage of the thiazole ring and O-phospohorylation. It has a role as an immunological adjuvant, a nutraceutical, an antioxidant, a provitamin B1 and a protective agent. It is an aminopyrimidine, a member of formamides, an organic phosphate and a thioester. It derives from a thiamine(1+).
Benfotiamine has been investigated for the treatment and prevention of Diabetic Nephropathy and Diabetes Mellitus, Type 2.
Scientific Research Applications
Synthesis and Properties
S-Benzoylthiamine O-monophosphate has been synthesized and its properties investigated. It is a stable crystalline substance, exhibiting thiamine activity approximately equivalent to thiamine hydrochloride in thiamine-requiring microorganisms and is easily absorbed, particularly by oral administration (Wada et al., 1961).
Biological Activity
S-Benzoylthiamine O-monophosphate (BTMP) is de-S-benzoylated to thiamine monophosphate (TMP) by certain compounds, showing thiamine activity in specific contexts. However, this reaction is not triggered by all reducing agents, indicating a selective mechanism possibly involving transbenzoylation (Hiraoka & Shimamoto, 1962).
Potential Therapeutic Applications
Benfotiamine, a derivative of S-Benzoylthiamine O-monophosphate, shows promise in preventing the formation of advanced glycation endproducts (AGEs), reducing hyperglycemia-induced damage and neuropathic sensory symptoms. Recent studies present conflicting results, necessitating further research, particularly regarding its use in treating vascular and diabetes complications (Stirban et al., 2014).
Biochemical Mechanisms
Benfotiamine administration increases levels of intracellular thiamine diphosphate, a cofactor for transketolase, resulting in reduced tissue levels of AGEs. The elevated level of AGEs has been implicated in the induction and progression of diabetes-associated complications (Balakumar et al., 2010).
Antinociceptive Effects
Studies suggest that Prostatic acid phosphatase (PAP) may play a crucial role in the antinociceptive effects of thiamine and S-Benzoylthiamine O-monophosphate. This highlights a novel phosphatase-independent function for PAP (Hurt et al., 2012).
Broader Therapeutic Significance
Benfotiamine has demonstrated antioxidative and anti-inflammatory properties, with potential significance in treating secondary diabetic complications and various inflammatory complications such as uveitis and endotoxemia. Recent studies indicate its possible use in preventing symptoms associated with HIV and COVID-19 (Allowitz et al., 2022).
properties
IUPAC Name |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNPSLJPBRMLZ-LGMDPLHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4O6PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benfotiamine | |
CAS RN |
22457-89-2 |
Source
|
Record name | Benfotiamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11748 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benfotiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.